Inauzhin

SIRT1 inhibition IC50 Enzymatic assay

Inauzhin is a unique dual SIRT1/IMPDH2 inhibitor that selectively activates p53 via K382 acetylation without DNA damage. Unlike EX-527 or Sirtinol, its polypharmacology induces ribosomal stress and GTP depletion, yielding distinct p53-dependent apoptosis. Validated in H460 and HCT116 xenograft models (30 mg/kg, ~70% tumor reduction). Essential for SIRT1 mechanistic studies and synergistic Nutlin-3 combinations. For research use only; not interchangeable with generic SIRT1 inhibitors.

Molecular Formula C25H19N5OS2
Molecular Weight 469.6 g/mol
CAS No. 309271-94-1
Cat. No. B1683889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInauzhin
CAS309271-94-1
Synonyms10-(2-(5H-(1,2,4)triazino(5,6-b)indol-3-ylthio)butanoyl)-10H-phenothiazine
inauhzin
Molecular FormulaC25H19N5OS2
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4
InChIInChI=1S/C25H19N5OS2/c1-2-19(33-25-27-23-22(28-29-25)15-9-3-4-10-16(15)26-23)24(31)30-17-11-5-7-13-20(17)32-21-14-8-6-12-18(21)30/h3-14,19H,2H2,1H3,(H,26,27,29)
InChIKeyVHUOXERIKQWIJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Inauzhin (CAS 309271-94-1) | Dual SIRT1/IMPDH2 Inhibitor & p53 Activator for Cancer Research


Inauzhin (INZ, CAS 309271-94-1) is a cell-permeable small molecule that functions as a dual inhibitor of SIRT1 deacetylase activity and IMPDH2, leading to potent activation of the p53 tumor suppressor pathway [1]. It belongs to the class of sirtuin-modulating compounds but is distinguished by its non‑genotoxic mechanism of p53 activation, promoting p53‑dependent apoptosis and tumor growth suppression without inducing DNA damage [2]. Its chemical structure (C25H19N5OS2, MW 469.58) incorporates a unique phenothiazine‑triazinoindole scaffold that underpins its selective SIRT1 inhibition profile .

Why Inauzhin Cannot Be Substituted by Other SIRT1 Inhibitors or p53 Activators


Simple substitution of Inauzhin with other SIRT1 inhibitors (e.g., EX‑527, Sirtinol) or alternative p53 activators (e.g., Nutlin‑3) is not scientifically justified due to Inauzhin's unique polypharmacology and distinct downstream signaling outcomes. Unlike EX‑527, which is a potent but purely catalytic SIRT1 inhibitor, Inauzhin concurrently targets IMPDH2, inducing ribosomal stress and GTP depletion that contribute to its p53‑activating efficacy [1]. Furthermore, while Nutlin‑3 stabilizes p53 by blocking MDM2 binding, Inauzhin enhances p53 acetylation at K382—a post‑translational modification that further impedes MDM2‑mediated ubiquitination, leading to a mechanistically distinct and synergistic activation of p53 [2]. These divergent mechanisms translate into differential selectivity profiles across sirtuin isoforms and varied sensitivity across cancer cell lines, underscoring that Inauzhin is not functionally interchangeable with its closest analogs [3].

Inauzhin Quantitative Differentiation Evidence: Head‑to‑Head Comparisons vs. Key Analogs


SIRT1 Inhibitory Potency: Inauzhin vs. EX‑527 (Selisistat)

Inauzhin inhibits SIRT1 deacetylase activity with an IC50 of 0.7–2 µM, whereas the benchmark selective SIRT1 inhibitor EX‑527 (Selisistat) exhibits a significantly more potent IC50 of 98 nM . This 7‑ to 20‑fold difference in enzymatic potency indicates that EX‑527 is a stronger direct catalytic inhibitor; however, Inauzhin's unique dual‑targeting mechanism (SIRT1 + IMPDH2) confers distinct cellular efficacy that cannot be predicted from SIRT1 IC50 alone [1].

SIRT1 inhibition IC50 Enzymatic assay

Sirtuin Isoform Selectivity: Inauzhin vs. Pan‑Sirtuin Inhibitor Sirtinol

Inauzhin selectively inhibits SIRT1 (IC50 0.7–2 µM) while showing no significant activity against SIRT2, SIRT3, or HDAC8 (IC50 >50 µM) [1]. In contrast, the widely used pan‑sirtuin inhibitor Sirtinol exhibits comparable or even stronger inhibition of SIRT2 (IC50 ~38 µM) and inhibits both SIRT1 and SIRT2 with less discrimination . This selectivity profile makes Inauzhin a more precise tool for dissecting SIRT1‑specific functions in p53 regulation and cancer biology.

SIRT selectivity SIRT2 SIRT3 HDAC8

p53‑Dependent Cancer Cell Growth Inhibition: Inauzhin vs. EX‑527 in HCT116 Isogenic Cell Lines

Inauzhin inhibits growth of p53‑wild‑type HCT116 (HCT116p53+/+) cells with an IC50 of 2.0 µM, while its potency against p53‑null HCT116p53‑/‑ cells is markedly reduced (IC50 = 15.7 µM), demonstrating a strong p53‑dependent anti‑proliferative effect . Although direct cell‑based IC50 comparisons for EX‑527 are not available in the same isogenic system, EX‑527's highly potent enzymatic inhibition (IC50 98 nM) does not translate to a comparable p53‑activation profile, as it lacks the dual SIRT1/IMPDH2 mechanism [1]. This underscores that Inauzhin's cellular efficacy is driven by more than SIRT1 catalytic blockade.

Cell proliferation p53 dependence IC50

Synergistic p53 Activation and Tumor Suppression: Inauzhin + Nutlin‑3 Combination

Inauzhin synergizes with the MDM2 antagonist Nutlin‑3 to activate p53 and suppress tumor growth. In vitro, the combination of 1 µM Inauzhin and 4 µM Nutlin‑3 blocks proliferation of HCT116p53+/+ cells, whereas either agent alone at these concentrations has minimal effect . In vivo, co‑administration of Inauzhin (15 mg/kg/day, i.p.) and Nutlin‑3 (150 mg/kg/12 h, p.o.) significantly reduces tumor volume and induces apoptosis in HCT116p53+/+ xenografts, demonstrating a synergistic interaction not observed with either single agent [1]. This synergy arises from complementary mechanisms: Inauzhin enhances p53 acetylation via SIRT1 inhibition, while Nutlin‑3 prevents MDM2‑mediated p53 degradation [2].

Synergy MDM2 inhibitor Xenograft

Cancer Cell Line Sensitivity Profile: Inauzhin IC50 Values Across Multiple p53‑Positive Lines

Inauzhin exhibits a wide range of anti‑proliferative IC50 values across different human cancer cell lines, reflecting its p53‑dependent and context‑specific activity. Reported IC50 values include: H460 (lung, 5.4 µM), A549 (lung, 3.2 µM), HCT116 (colon, 2.0 µM), HT29 (colon, 33.9 µM), and WI‑38 (normal fibroblast, 85.4 µM) [1][2]. In contrast, p53‑null lines such as H1299 (lung) and HCT116p53‑/‑ show IC50 values >50 µM and 15.7 µM, respectively . This profile contrasts with other SIRT1 inhibitors like EX‑527, which lacks a comparable cell‑based selectivity fingerprint due to its singular mechanism, and with Nutlin‑3, which is ineffective in p53‑mutant or null backgrounds [3].

Cell line panel IC50 p53 status

Optimized Research and Preclinical Application Scenarios for Inauzhin


Investigating SIRT1‑Specific Functions in p53‑Dependent Apoptosis

Researchers aiming to dissect the specific contribution of SIRT1 deacetylase activity to p53‑mediated apoptosis should select Inauzhin over pan‑sirtuin inhibitors (e.g., Sirtinol) or ultra‑potent SIRT1 inhibitors (e.g., EX‑527). Inauzhin's moderate SIRT1 IC50 (0.7–2 µM) combined with its lack of activity against SIRT2/SIRT3 (IC50 >50 µM) ensures that observed p53 acetylation at K382 and subsequent apoptosis are attributable to selective SIRT1 inhibition . This specificity is critical for mechanistic studies aiming to validate SIRT1 as a therapeutic target in wild‑type p53 cancers [1].

Synergistic p53 Reactivation with MDM2 Antagonists in Colon and Lung Cancer Models

Inauzhin is uniquely suited for combination studies with MDM2 inhibitors like Nutlin‑3. Its ability to enhance p53 acetylation at K382 complements Nutlin‑3's blockade of MDM2‑p53 binding, resulting in robust synergistic activation of p53‑dependent transcription and apoptosis [2]. Preclinical researchers evaluating dual‑targeting strategies for colon (HCT116) or lung (H460, A549) cancer should procure Inauzhin to replicate and extend published synergistic protocols [3].

Non‑Genotoxic p53 Activation in Cancer Cell Lines with Wild‑Type TP53

Unlike DNA‑damaging agents (e.g., doxorubicin, cisplatin), Inauzhin activates p53 without inducing genotoxic stress, making it an ideal tool for studying p53‑dependent responses in the absence of confounding DNA damage signaling [4]. This property is particularly valuable for experiments requiring pure p53 pathway activation, such as senescence induction studies or transcriptional profiling of p53 target genes in isogenic cell line panels [5].

Preclinical Xenograft Efficacy Studies in p53‑Wild‑Type Tumor Models

Inauzhin demonstrates significant tumor growth suppression in H460 lung cancer and HCT116 colon cancer xenografts when administered at 30 mg/kg (i.p.), reducing tumor volume by approximately 70% . This in vivo efficacy, combined with its favorable safety profile in normal tissues, supports its use as a reference SIRT1 inhibitor in preclinical oncology studies. Procurement for in vivo experiments should include appropriate formulation controls (e.g., DMSO/PEG300/Tween 80) as per published protocols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Inauzhin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.